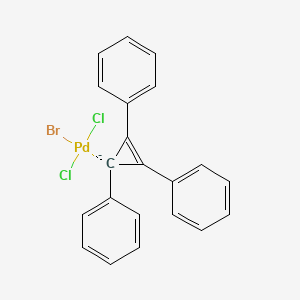
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene is a complex organometallic compound with the molecular formula C21H15BrCl2Pd. This compound is notable for its unique structure, which includes a palladium center coordinated to a bromo and two chloro ligands, as well as a 2,3-diphenylcyclopropen-1-yl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene typically involves the reaction of palladium chloride with bromo(2,3-diphenylcyclopropen-1-yl)benzene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different palladium species.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The bromo and chloro ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while substitution reactions can produce a variety of palladium complexes with different ligands.
Applications De Recherche Scientifique
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Bromo-2,3-diphenyl-2-cyclopropen-1-yl)benzene: Similar structure but lacks the palladium center.
(2,3-Diphenyl-1,4-cyclopentadien-1-yl)benzene: Different ring structure and lacks halogen ligands.
(3-Methoxy-2,3-diphenyl-1-cyclopropen-1-yl)benzene: Contains a methoxy group instead of halogens.
Uniqueness
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene is unique due to its palladium center and the combination of bromo and chloro ligands. This unique structure imparts specific reactivity and catalytic properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C21H15BrCl2Pd- |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
bromo(dichloro)palladium;(2,3-diphenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C21H15.BrH.2ClH.Pd/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18;;;;/h1-15H;3*1H;/q-1;;;;+3/p-3 |
Clé InChI |
WPSBGOACVJCRBH-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)[C-]2C(=C2C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd](Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



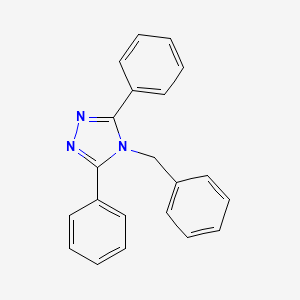
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)


![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
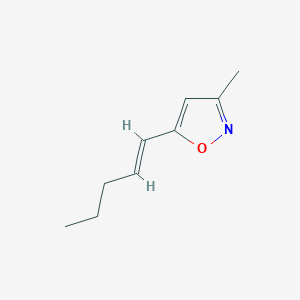
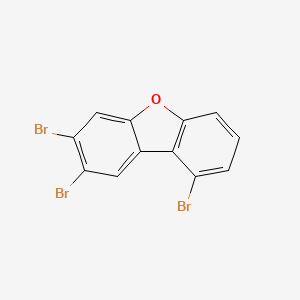
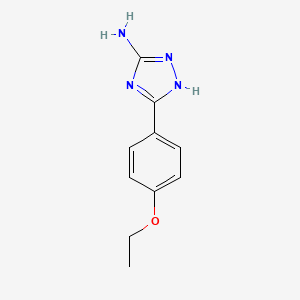

![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)


